molecular formula C12H4Cl4O B3066525 1,2,7,9-Tetrachlorodibenzofuran CAS No. 83704-26-1

1,2,7,9-Tetrachlorodibenzofuran

Cat. No.: B3066525
CAS No.: 83704-26-1
M. Wt: 306 g/mol
InChI Key: PDMFRPIFZAKMLH-UHFFFAOYSA-N
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Description

1,2,7,9-Tetrachlorodibenzofuran (1,2,7,9-TCDF) is a polychlorinated dibenzofuran (PCDF) congener with four chlorine substituents at the 1, 2, 7, and 9 positions of the dibenzofuran structure. PCDFs are persistent organic pollutants (POPs) formed as byproducts in industrial processes such as waste incineration, pesticide synthesis, and PCB production .

Properties

IUPAC Name

1,2,7,9-tetrachlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O/c13-5-3-7(15)10-9(4-5)17-8-2-1-6(14)12(16)11(8)10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMFRPIFZAKMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1OC3=C2C(=CC(=C3)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40232540
Record name 1,2,7,9-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40232540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83704-26-1
Record name 1,2,7,9-Tetrachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,7,9-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40232540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,7,9-TETRACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EO5HN0F1TK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The position of chlorine atoms critically influences the physicochemical properties and environmental behavior of PCDFs.

Property 1,2,7,9-TCDF* 2,3,7,8-TCDF 1,3,7,8-TCDF 2,3,4,9-TCDF
Chlorine Positions 1,2,7,9 2,3,7,8 1,3,7,8 2,3,4,9
Molecular Formula C₁₂H₄Cl₄O C₁₂H₄Cl₄O C₁₂H₄Cl₄O C₁₂H₄Cl₄O
logP (Octanol-Water) ~6.2 (estimated) 6.3–6.8 Not reported 6.2
Water Solubility (logWS) ~-11.5 (estimated) -10.9 to -11.5 Not reported -11.55
Environmental Persistence High (due to high logP) Very High Moderate High
  • Key Insight: Lateral chlorine substitutions (e.g., 2,3,7,8-TCDF) enhance stability and resistance to degradation compared to non-lateral isomers like 1,2,7,9-TCDF .

Toxicity Profiles

Toxicity varies significantly with chlorine substitution patterns.

Compound LD₅₀ (Rhesus Monkey) Relative Binding Potency (AhR)^a Carcinogenicity (IARC Class) Key Toxic Effects
2,3,7,8-TCDF 1000 µg/kg 1.0 (Reference) Group 1 Chloracne, hepatotoxicity, immunotoxicity
1,2,7,9-TCDF* Not reported ~0.1–0.5 (estimated) Not classified Likely lower toxicity than lateral isomers
1,3,7,8-TCDF Not reported Not reported Not classified Intermediate persistence
2,3,4,9-TCDF Not reported <0.1 Not classified Low receptor binding

^a AhR = Aryl hydrocarbon receptor binding affinity, a key mechanism of dioxin-like toxicity.

  • Key Insight: 2,3,7,8-TCDF is the most toxic TCDF isomer, with an LD₅₀ of 1000 µg/kg in primates, while non-lateral isomers like 1,2,7,9-TCDF likely exhibit reduced toxicity due to weaker AhR binding .

Environmental Degradation and Bioremediation

Degradation rates depend on chlorine substitution and remediation methods.

Compound Photocatalytic Degradation (254 nm UV) Microbial Dechlorination
2,3,7,8-TCDF 40% degradation in 40 min (AgY2 catalyst) Resistant
1,2,7,9-TCDF* Slower (estimated) Likely susceptible
1,3,7,8-TCDF Not studied Formed via dechlorination of HxCDF
  • Key Insight: Lateral chlorine substitutions in 2,3,7,8-TCDF hinder degradation, whereas non-lateral isomers may be more amenable to microbial dechlorination .

Comparison with Higher-Chlorinated Congeners

Hexachlorodibenzofurans (HxCDFs) and pentachlorodibenzofurans (PeCDFs) exhibit greater persistence but often lower toxicity than 2,3,7,8-TCDF.

Compound Chlorine Positions Toxicity (Relative to 2,3,7,8-TCDF) Environmental Fate
1,2,4,7,9-PeCDF 1,2,4,7,9 ~0.01–0.1 High bioaccumulation
1,2,3,4,7,8-HxCDF 1,2,3,4,7,8 ~0.001–0.01 Dechlorinates to TCDFs
1,2,7,9-TCDF 1,2,7,9 ~0.1–0.5 (estimated) Moderate persistence

Biological Activity

1,2,7,9-Tetrachlorodibenzofuran (TCDF) is a member of the chlorinated dibenzofuran family, which is structurally related to polychlorinated dibenzo-p-dioxins (PCDDs). These compounds are known for their environmental persistence and potential toxicological effects. This article reviews the biological activity of TCDF, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

TCDF exerts its biological effects primarily through the activation of the aryl hydrocarbon receptor (AhR) . This receptor is a ligand-activated transcription factor that mediates the effects of various environmental toxins. Upon activation by TCDF, AhR translocates to the nucleus and initiates the transcription of genes involved in xenobiotic metabolism and other physiological processes.

Key Points:

  • AhR Activation : TCDF binds to AhR, leading to altered gene expression.
  • Enzyme Induction : Increases the expression of cytochrome P450 enzymes involved in drug metabolism.
  • Toxicological Implications : Can lead to adverse effects such as immunotoxicity, endocrine disruption, and carcinogenicity.

Biological Effects

The biological activity of TCDF has been studied extensively in laboratory settings. Below are some documented effects:

Biological Effect Description
Immunotoxicity Suppresses immune responses in animal models, particularly affecting T-cell function.
Endocrine Disruption Alters hormone levels and can mimic or inhibit hormone action.
Carcinogenic Potential Associated with increased cancer risk in animal studies; promotes tumorigenesis initiated by other carcinogens.
Developmental Toxicity Can cause developmental abnormalities in offspring when exposure occurs during pregnancy.

Case Study 1: Immunotoxicity in Rodents

A study examined the immunotoxic effects of TCDF in Wistar rats. The results indicated significant reductions in T-cell proliferation and altered cytokine production after exposure to TCDF at varying doses. The findings suggest that even low doses can have profound effects on immune function.

Case Study 2: Endocrine Disruption

Research investigating the endocrine-disrupting properties of TCDF showed that exposure led to altered thyroid hormone levels in exposed rats. The study highlighted a dose-dependent response where higher concentrations resulted in more significant hormonal disruptions.

Pharmacokinetics Research

A pharmacokinetic study involving rats treated with TCDF revealed that the compound accumulates in adipose tissues over time, leading to prolonged biological effects. The study utilized a compartmental model to describe how TCDF affects vitamin A metabolism, indicating potential disruptions in lipid-soluble vitamin processing due to altered liver function.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,7,9-Tetrachlorodibenzofuran
Reactant of Route 2
1,2,7,9-Tetrachlorodibenzofuran

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